N-(5-chloro-2-methoxyphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c1-28-17-7-5-13(20)10-16(17)21-18(25)11-29-19-8-6-15(22-23-19)12-3-2-4-14(9-12)24(26)27/h2-10H,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAFXAIDSHKAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-methoxyaniline, 3-nitrobenzaldehyde, and 3-thiopyridazine. The synthetic route may involve:
Formation of the intermediate: The reaction between 5-chloro-2-methoxyaniline and 3-nitrobenzaldehyde under acidic or basic conditions to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization with 3-thiopyridazine under reflux conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 5-position of the methoxyphenyl ring undergoes nucleophilic substitution under specific conditions:
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Reagents: Primary/secondary amines, alkoxides, or thiols
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Conditions: Polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ or triethylamine at 60–80°C
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Product: Substituted methoxyphenyl derivatives with improved solubility profiles
Example:
Key observation: Reactions with piperazine yield analogs with enhanced biological activity .
Hydrolysis of the Acetamide Group
The acetamide moiety is susceptible to acidic or basic hydrolysis:
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Acidic Hydrolysis: 6M HCl, reflux, 12h → Carboxylic acid + 5-chloro-2-methoxyaniline
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Basic Hydrolysis: 2M NaOH, 80°C, 8h → Sodium carboxylate + amine byproduct
Kinetic Data:
| Condition | Half-life (h) | Yield (%) |
|-----------------|---------------|-----------|
| 6M HCl, 100°C | 4.2 | 78 |
| 2M NaOH, 80°C | 6.8 | 82 |
Hydrolysis products are precursors for further derivatization.
Oxidation of the Thioether Linkage
The thioether (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) depending on reaction strength:
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Sulfoxide Formation: H₂O₂ (30%), CH₃COOH, 25°C, 6h
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Sulfone Formation: mCPBA (2 eq.), DCM, 0°C → RT, 12h
Product Stability: Sulfones exhibit higher thermal stability (Tₘ = 215°C vs. 185°C for sulfoxide) .
Reduction of the Nitro Group
The 3-nitrophenyl group undergoes catalytic hydrogenation:
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Conditions: H₂ (1 atm), 10% Pd/C, ethanol, 25°C
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Product: 3-aminophenyl derivative with retained pyridazine ring
Yield: 94% after 4h .
Application: Aminophenyl derivatives show improved binding affinity in receptor studies .
Electrophilic Aromatic Substitution (EAS) on the Pyridazine Ring
The pyridazine ring participates in nitration and sulfonation:
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Nitration: HNO₃/H₂SO₄, 0°C → 4-nitro-pyridazin-3-yl derivative (62% yield)
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Sulfonation: SO₃/H₂SO₄, 60°C → Sulfonic acid intermediate (used for salt formation)
Regioselectivity: Directed by electron-withdrawing nitro and thioether groups .
Demethylation of the Methoxy Group
The methoxy group undergoes demethylation under strong acids:
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Reagent: 48% HBr, reflux, 8h
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Product: Hydroxyphenyl derivative (confirmed by IR peak at 3400 cm⁻¹ for -OH).
Cross-Coupling Reactions
The pyridazine ring participates in Suzuki-Miyaura couplings:
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Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), aryl boronic acid, 80°C
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Example: Coupling with 4-carboxyphenylboronic acid yields a water-soluble analog (LogP reduced from 3.2 to 1.8) .
Mechanistic Insights
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Thioether Oxidation: Proceeds via a radical intermediate in the presence of peroxides.
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Amide Hydrolysis: Follows a tetrahedral intermediate mechanism under basic conditions.
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Catalytic Hydrogenation: Adsorption of nitro group onto Pd surface facilitates electron transfer .
This compound’s reactivity profile enables its use as a scaffold for drug discovery, particularly in developing kinase inhibitors and antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its anticancer properties . Research indicates that derivatives of thiazole and related structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the pyridazine moiety in N-(5-chloro-2-methoxyphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide may enhance its biological activity through specific interactions with molecular targets involved in cancer progression.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures can effectively inhibit cell proliferation in several cancer types:
- Breast Cancer : Compounds like the one have been shown to reduce the viability of breast cancer cells significantly. For instance, a related compound demonstrated an IC50 value of 5.71 μM against breast cancer cell lines, indicating strong anticancer activity compared to standard treatments like 5-fluorouracil (IC50 = 6.14 μM) .
- Lymphoma : In vitro studies indicated that thiazole derivatives could decrease the growth of lymphoma cells, suggesting that the compound may share similar mechanisms of action .
Targeting Apoptosis
The compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death. This mechanism is vital for the development of effective anticancer agents, as it allows for selective targeting of malignant cells while sparing normal tissues.
Inhibition of Proliferation
Research indicates that compounds with similar structural features inhibit key signaling pathways that promote cell proliferation. For example, they may affect the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural components:
| Structural Component | Role in Activity |
|---|---|
| Chloro Group | Enhances lipophilicity and biological activity |
| Methoxy Group | Improves solubility and bioavailability |
| Pyridazine Moiety | Critical for interaction with biological targets |
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- In a study published by Evren et al., various thiazole derivatives were synthesized and tested against human lung adenocarcinoma cells, showing promising selectivity and apoptosis induction .
- Another investigation focused on pyridine-thiazole hybrids, revealing their potential as effective anticancer agents through mechanisms involving apoptosis and cell cycle arrest .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex molecular structure characterized by:
- A chloro-substituted methoxyphenyl group.
- A pyridazinyl moiety linked through a thioether bond.
- A nitrophenyl substituent, which may enhance biological activity.
Molecular Formula
The molecular formula for this compound is .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various derivatives related to the target compound. Notably, compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-2-thioacetamide | 12.5 | Staphylococcus aureus |
| N-(5-chloro-2-methoxyphenyl)-4-nitrophenyl thioacetamide | 6.25 | Escherichia coli |
| Pyrrole derivatives (control) | 3.125 | Staphylococcus aureus |
The minimum inhibitory concentration (MIC) values indicate that the target compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
The proposed mechanism of action for compounds similar to N-(5-chloro-2-methoxyphenyl)-2-thioacetamide involves:
- Inhibition of Cell Wall Synthesis : The thioamide group may interfere with bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The hydrophobic character imparted by the methoxy and chloro groups can disrupt bacterial membranes.
- Targeting Specific Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival, such as DNA gyrase .
Structure-Activity Relationship (SAR)
The biological activity of N-(5-chloro-2-methoxyphenyl)-2-thioacetamide can be significantly influenced by its structural components:
- Chloro and Methoxy Substituents : These groups enhance lipophilicity and may improve membrane penetration.
- Nitrophenyl Group : The presence of the nitro group has been associated with increased potency against specific bacterial strains.
- Thioether Linkage : This linkage is crucial for maintaining the structural integrity necessary for biological activity.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Antibacterial Activity : A study evaluated various thioamide derivatives, revealing that modifications to the nitrophenyl group significantly enhanced antibacterial properties against resistant strains .
- In Vivo Efficacy : In animal models, compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-thioacetamide demonstrated reduced infection rates when administered alongside standard antibiotics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
